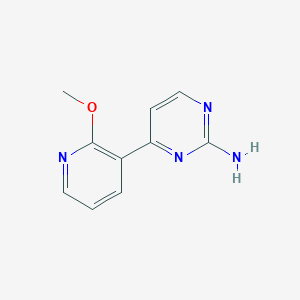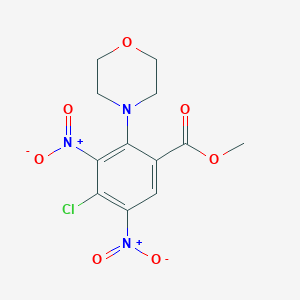
Morpholinium, 4,4'-decamethylenebis(4-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) is a chemical compound with the molecular formula C22H46N2O2I2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. This compound is characterized by the presence of two morpholinium groups connected by a decamethylene chain, with each morpholinium group bearing a methyl substituent and an iodide ion.
Vorbereitungsmethoden
The synthesis of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with a decamethylene dihalide, followed by the addition of iodide ions. The reaction conditions often include the use of solvents such as chloroform or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other morpholinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.
Industry: It is used in the production of ionic liquids, which have applications in various industrial processes, including catalysis and electrochemistry
Wirkmechanismus
The mechanism of action of Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with proteins, altering their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include ion channels and enzymes .
Vergleich Mit ähnlichen Verbindungen
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) can be compared with other similar compounds, such as:
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide): This compound has a shorter linker chain and different chemical properties.
Morpholinium, 4,4’-dodecamethylenebis(4-methyl-, diiodide): This compound has a longer linker chain, which may affect its reactivity and biological activity.
Morpholinium, 4,4’-decamethylenebis(4-amino-, bis[hexafluorophosphate(1-)]: This compound has different substituents, leading to variations in its chemical and biological properties .
Morpholinium, 4,4’-decamethylenebis(4-methyl-, diiodide) stands out due to its unique combination of a decamethylene linker and iodide ions, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
64039-03-8 |
|---|---|
Molekularformel |
C20H42I2N2O2 |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
4-methyl-4-[10-(4-methylmorpholin-4-ium-4-yl)decyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C20H42N2O2.2HI/c1-21(13-17-23-18-14-21)11-9-7-5-3-4-6-8-10-12-22(2)15-19-24-20-16-22;;/h3-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AWNQCMDYKBCHAH-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCCCCCCCC[N+]2(CCOCC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
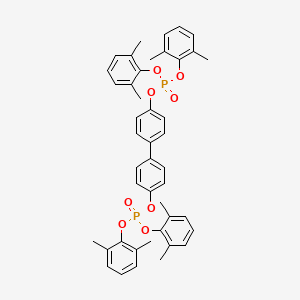
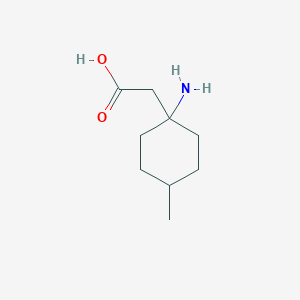
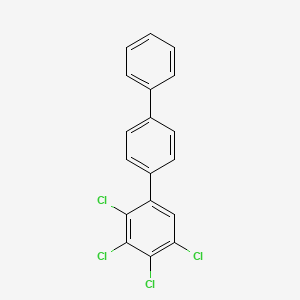
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)

![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
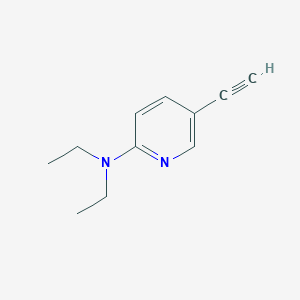
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

